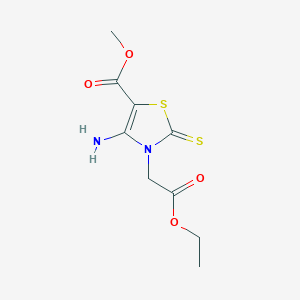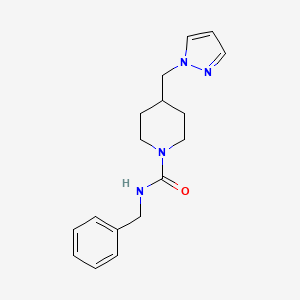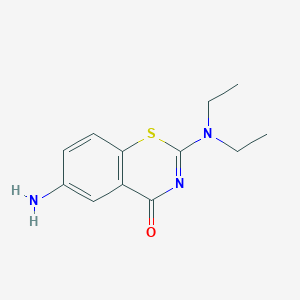![molecular formula C18H12N4O B2685802 N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide CAS No. 2034385-80-1](/img/structure/B2685802.png)
N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide is a complex organic compound that features a bipyridine moiety linked to a cyanobenzamide group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
Bipyridine derivatives are known to interact with various biological targets . For instance, 4,4’-bipyridine derivatives have been reported to interact with phosphodiesterase, exerting positive inotropy and causing vasodilation .
Mode of Action
It’s worth noting that bipyridine derivatives are known for their ability to form complexes with transition metal ions . This complexation can lead to changes in the biological activity of the compound .
Biochemical Pathways
For example, 4,4’-bipyridine derivatives have been reported to inhibit phosphodiesterase, thus increasing cAMP .
Pharmacokinetics
It’s known that bipyridines are soluble in organic solvents and slightly soluble in water , which could influence their bioavailability.
Result of Action
Bipyridine derivatives have been reported to have various biological effects, such as inhibiting enzyme activity .
Action Environment
It’s known that the exposed location of the n atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated cyanobenzamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere, and at elevated temperatures.
Another method involves the Stille coupling reaction, where a stannylated bipyridine derivative reacts with a halogenated cyanobenzamide. This reaction also requires a palladium catalyst and is typically performed under similar conditions as the Suzuki coupling.
Industrial Production Methods
Industrial production of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of bipyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The cyanobenzamide group can be reduced to form corresponding amines.
Substitution: The bipyridine unit can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base to activate the bipyridine ring.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of amines from the cyanobenzamide group.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-bipyridine: Less common but used in specific coordination complexes.
Uniqueness
N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide is unique due to the presence of both the bipyridine and cyanobenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
3-cyano-N-(6-pyridin-4-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O/c19-11-13-2-1-3-15(10-13)18(23)22-16-4-5-17(21-12-16)14-6-8-20-9-7-14/h1-10,12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHKAQFBMAKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)
![5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2685727.png)
![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)

![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)
![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)
![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)



